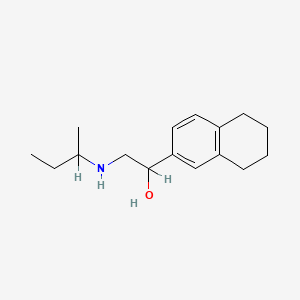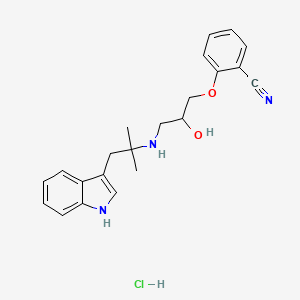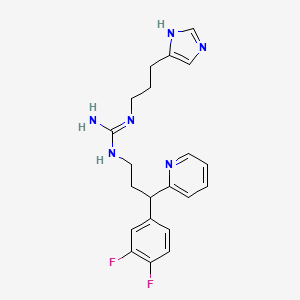
Butidrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butidrine, also known as hydrobutamine or idrobutamine, is a beta blocker that was developed in the 1960s. It is chemically known as 2-(Butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol. This compound is related to other beta blockers such as pronethalol and propranolol. This compound also possesses local anesthetic properties .
Preparation Methods
The synthesis of butidrine involves the reaction of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol with butan-2-ylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods for this compound are not widely documented, but it is likely that the synthesis follows similar routes to those used in laboratory settings .
Chemical Reactions Analysis
Butidrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butidrine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of beta blockers and their properties.
Biology: this compound’s local anesthetic properties make it useful in biological studies involving nerve conduction and pain management.
Medicine: As a beta blocker, this compound is studied for its potential use in treating cardiovascular conditions such as hypertension and arrhythmias.
Mechanism of Action
Butidrine exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart’s workload and oxygen demand, making it effective in treating conditions like angina and hypertension. The compound also has local anesthetic properties, which contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Butidrine is similar to other beta blockers such as:
Pronethalol: An early beta blocker with similar properties but less commonly used due to its side effects.
Propranolol: A widely used beta blocker with a broad range of applications in treating cardiovascular conditions.
Hydrobutamine: Another name for this compound, emphasizing its beta-blocking and local anesthetic properties.
This compound’s uniqueness lies in its combination of beta-blocking and local anesthetic effects, which are not commonly found together in other beta blockers .
Properties
CAS No. |
7433-10-5 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C16H25NO/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15/h8-10,12,16-18H,3-7,11H2,1-2H3 |
InChI Key |
GVNYSERWAKVROD-UHFFFAOYSA-N |
SMILES |
CCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O |
Canonical SMILES |
CCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O |
Appearance |
Solid powder |
| 20056-94-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butidrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















